![molecular formula C9H17ClN2O2 B11775827 (R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride CAS No. 1956437-57-2](/img/structure/B11775827.png)
(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride
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Overview
Description
®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a compound that belongs to the class of heterocyclic organic compounds It features a pyrrolidinone ring substituted with a hydroxy group and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the selective functionalization of piperidine derivatives. One common method includes the ring contraction and deformylative functionalization of N-substituted piperidines. This process involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction can produce an alcohol.
Scientific Research Applications
Treatment of Metabolic Disorders
Research indicates that (R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride may play a significant role in the treatment of metabolic syndrome, which includes conditions such as type 2 diabetes and obesity. The compound has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoids and glucose metabolism. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation .
Neurological Disorders
The compound has also been investigated for its potential effects on cognitive function and neurological health. It is suggested that this compound may have neuroprotective properties, making it a candidate for treating conditions such as mild cognitive impairment and early-stage dementia, including Alzheimer's disease . Its mechanism may involve modulation of neurotransmitter systems, particularly those influenced by piperidine derivatives.
Drug Development and Synthesis
The synthesis of this compound has been documented in various studies, showcasing its potential as a building block in the development of new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity or target specific pathways in disease mechanisms .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of ®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with a nitrogen atom.
Pyrrolidine: A five-membered ring with a nitrogen atom.
Piperidine: A six-membered ring with a nitrogen atom in the sp3-hybridized state.
Uniqueness
®-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxy group and a piperidine ring makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.
Biological Activity
(R)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride, often referred to as 4-Hydroxy-1-piperidin-4-yl-pyrrolidin-2-one hydrochloride, is a compound with significant biological activity and potential therapeutic applications. Its unique structure, characterized by a hydroxyl group and a piperidine ring, allows it to interact with various biological pathways, making it a subject of interest in pharmacological research.
Property | Value |
---|---|
IUPAC Name | 4-hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride |
Molecular Formula | C9H17ClN2O2 |
Molecular Weight | 184.24 g/mol |
CAS Number | 941672-66-8 |
Physical Form | Colorless to Yellow Solid |
Purity | 95% |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. The compound's hydroxyl group and piperidine moiety are crucial for its binding affinity and efficacy in various biological processes. Research indicates that it may act on neurotransmitter systems, particularly in the context of neurodegenerative diseases and psychiatric disorders.
Neuropharmacological Effects
Studies have shown that this compound exhibits potential neuroprotective properties. It has been evaluated for its effects on cholinergic systems, which are critical in conditions such as Alzheimer's disease. The compound demonstrates inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are key targets in the treatment of cognitive decline associated with neurodegeneration .
Antimicrobial Activity
Recent investigations highlight the antimicrobial potential of this compound. It has shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics . This suggests its potential role as a lead compound in developing new antibacterial agents.
Case Studies
- Neurodegenerative Disease Models : In a study focusing on Alzheimer's disease models, this compound demonstrated significant improvement in cognitive function and reduced amyloid plaque formation . The compound's dual inhibition of AChE and BuChE suggests a multifaceted approach to treating cognitive impairment.
- Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of several piperidine derivatives, including this compound. The results indicated that this compound exhibited a potent inhibitory effect against both Gram-positive and Gram-negative bacteria, highlighting its potential for further development as an antimicrobial agent .
Properties
CAS No. |
1956437-57-2 |
---|---|
Molecular Formula |
C9H17ClN2O2 |
Molecular Weight |
220.69 g/mol |
IUPAC Name |
(4R)-4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7;/h7-8,10,12H,1-6H2;1H/t8-;/m1./s1 |
InChI Key |
DUZMXZVSNZBVSK-DDWIOCJRSA-N |
Isomeric SMILES |
C1CNCCC1N2C[C@@H](CC2=O)O.Cl |
Canonical SMILES |
C1CNCCC1N2CC(CC2=O)O.Cl |
Origin of Product |
United States |
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